molecular formula C8H18N2 B2484939 2,2,6,6-Tetramethylpiperazine CAS No. 38515-26-3

2,2,6,6-Tetramethylpiperazine

Cat. No. B2484939
CAS RN: 38515-26-3
M. Wt: 142.246
InChI Key: ADVWVIQNAOXLCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,2,6,6-Tetramethylpiperazine often involves multi-step chemical reactions. For instance, 1,2,3,4-tetrahydro-2,6-naphthyridine was synthesized through a six-step reaction from 2-methylpyrazine, involving condensation, elimination, and addition reactions among others (Teng Da-wei, 2010). This example illustrates the complexity and the precision required in synthesizing structurally specific nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about their chemical nature. For example, the crystal and molecular structure of tetramethylpyrazine complexes has been extensively studied, showing how molecular interactions, such as hydrogen bonds, influence the compound's structure and stability (Mao‐Lin Hu et al., 2005). These studies are critical for understanding how modifications to the molecular structure can affect the chemical and physical properties of a compound.

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,2,6,6-Tetramethylpiperazine often result in the formation of complex structures with unique properties. For instance, reactions involving tetramethylpiperidine and sulfuric chloride show selectivity in chlorination processes, illustrating the compound's reactivity and potential for further chemical modifications (N. Saper, B. Snider, 2014).

Physical Properties Analysis

The physical properties of compounds are closely related to their molecular structure. For example, the study of vibrational properties and tunneling spectra of methyl groups in tetramethylpyrazine complexes provides insights into the dynamics and interactions at the molecular level, affecting the compound's physical characteristics (A. Piecha-Bisiorek et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity and stability, can be influenced by their molecular structure and external conditions. The synthesis and characterization of various complexes, including those involving piperazine derivatives, shed light on the coordination chemistry and potential applications of these molecules (A. Marzotto et al., 1999).

Scientific Research Applications

Structural Analysis and Conformations

  • Nuclear Magnetic Resonance (NMR) Spectra and Structural Assignments : The NMR spectra of 2,2,6,6-tetramethylpiperazine derivatives have been analyzed to deduce stereochemical assignments and understand their structural configurations (Harris & Sheppard, 1966).

Pharmacological Actions and Derivatives

  • Mechanisms and Clinical Applications : Tetramethylpyrazine, derived from Ligusticum wallichii, exhibits effectiveness in cardiovascular and cerebrovascular diseases. Research focuses on its pharmacological action, clinical applications, and structural modification (Zhao, Liu, & Chen, 2016).

Vibrational Properties

  • Vibrational Property Analysis : 1,3,4,6-tetramethylpiperazine-2,5-dione has been studied for its vibrational properties using spectroscopy techniques. This research aids in understanding the compound's molecular structure and dynamics (Pan et al., 2016).

Biochemistry and Molecular Biology

  • Influence on Cardiac Function : Tetramethylpyrazine has been shown to influence cardiac contraction and intracellular Ca(2+) transients in rat ventricular myocytes, highlighting its direct action on cardiac contractile function (Hintz & Ren, 2003).
  • Neuroprotection in Ischemic Stroke : Tetramethylpyrazine demonstrates neuroprotective effects in ischemic stroke models, contributing to functional recovery and dendritic plasticity (Lin et al., 2015).
  • Attenuation of Oxidative Damage : Tetramethylpyrazine has been shown to attenuate oxidative damage in cerebellar granule cells, suggesting potential applications in neurological disorders (Zhang et al., 2003).
  • Cardiovascular Actions and Therapeutic Potential : The cardiovascular actions and therapeutic potential of Tetramethylpyrazine have been investigated, highlighting its role in treating cardiovascular diseases and mechanisms of action (Guo, Liu, & Shi, 2016).

Synthesis and Optimization

  • Efficient Synthesis Method : A combinational optimization method for the synthesis of tetramethylpyrazine by recombinant Escherichia coli has been developed, focusing on efficient production (Xu et al., 2018).

Spin-Label Studies

  • Studies of Excitable Membranes : Spin-label studies using 2,2,6,6-tetramethylpiperidine-1-oxyl have been conducted to explore the structure of biological membranes in nerve and muscle (Hubbell & McConnell, 1968).

Safety And Hazards

2,2,6,6-Tetramethylpiperazine is classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . These indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,2,6,6-tetramethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)5-9-6-8(3,4)10-7/h9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVWVIQNAOXLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylpiperazine

CAS RN

38515-26-3
Record name 2,2,6,6-tetramethylpiperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By following the above procedure, and substituting for 7,15-diazadispiro[5,1,5,3]hexadecane14,16-dione an equivalent amount of 2,2,6,6-tetramethyl-3,5-diketopiperazine, there is obtained 2,2,6,6-tetramethylpiperazine.
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